(4R)-2-Amino-4-ethynyl-4-methyl-6,7-dihydro-5H-benzothiophene-3-carbonitrile
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Overview
Description
(4R)-2-Amino-4-ethynyl-4-methyl-6,7-dihydro-5H-benzothiophene-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, an ethynyl group, and a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-Amino-4-ethynyl-4-methyl-6,7-dihydro-5H-benzothiophene-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a leaving group on the benzothiophene core.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-Amino-4-ethynyl-4-methyl-6,7-dihydro-5H-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4R)-2-Amino-4-ethynyl-4-methyl-6,7-dihydro-5H-benzothiophene-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.
Industry: The compound may be used in the development of new materials with unique properties, such as semiconductors or polymers.
Mechanism of Action
The mechanism of action of (4R)-2-Amino-4-ethynyl-4-methyl-6,7-dihydro-5H-benzothiophene-3-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds such as benzothiophene-2-carboxylic acid and benzothiophene-3-carboxamide share a similar core structure but differ in their functional groups.
Ethynyl-Substituted Compounds: Compounds like ethynylbenzene and ethynylpyridine have similar ethynyl groups but different core structures.
Uniqueness
What sets (4R)-2-Amino-4-ethynyl-4-methyl-6,7-dihydro-5H-benzothiophene-3-carbonitrile apart is its combination of functional groups and stereochemistry, which may confer unique properties and reactivity compared to other compounds.
Properties
Molecular Formula |
C12H12N2S |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
(4R)-2-amino-4-ethynyl-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C12H12N2S/c1-3-12(2)6-4-5-9-10(12)8(7-13)11(14)15-9/h1H,4-6,14H2,2H3/t12-/m0/s1 |
InChI Key |
WABJUXIOUUISEB-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@]1(CCCC2=C1C(=C(S2)N)C#N)C#C |
Canonical SMILES |
CC1(CCCC2=C1C(=C(S2)N)C#N)C#C |
Origin of Product |
United States |
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